Cas no 1702430-90-7 (1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene)

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene structure
1702430-90-7 structure
商品名:1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene
CAS番号:1702430-90-7
MF:C13H15N3
メガワット:213.278302431107
CID:5913549
PubChem ID:136840785

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 化学的及び物理的性質

名前と識別子

    • 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene
    • EN300-1118074
    • 1702430-90-7
    • 1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
    • インチ: 1S/C13H15N3/c1-2-6-11-10(5-1)13-14-8-9-4-3-7-12(9)16(13)15-11/h1-2,5-6,9,12,14H,3-4,7-8H2
    • InChIKey: QMDKRTSFRCATDV-UHFFFAOYSA-N
    • ほほえんだ: N12C(=C3C=CC=CC3=N1)NCC1CCCC21

計算された属性

  • せいみつぶんしりょう: 213.126597491g/mol
  • どういたいしつりょう: 213.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118074-0.05g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1118074-5.0g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7
5g
$3894.0 2023-05-23
Enamine
EN300-1118074-10g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1118074-1.0g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7
1g
$1343.0 2023-05-23
Enamine
EN300-1118074-0.5g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1118074-1g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1118074-5g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1118074-0.25g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1118074-2.5g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1118074-10.0g
1,8,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-9,11,13,15-tetraene
1702430-90-7
10g
$5774.0 2023-05-23

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene 関連文献

1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraeneに関する追加情報

Recent Advances in the Study of 1,8,16-Triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene (CAS: 1702430-90-7)

The compound 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene (CAS: 1702430-90-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's complex polycyclic structure, which features multiple nitrogen atoms and conjugated double bonds. This structural motif is believed to contribute to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Researchers have employed advanced synthetic techniques, such as multi-component reactions and catalytic cyclization, to optimize the yield and purity of this compound.

In vitro and in vivo studies have demonstrated that 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene exhibits promising activity against several disease models. For instance, it has shown inhibitory effects on specific kinases implicated in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, preliminary data indicate that the compound may modulate inflammatory pathways, making it a candidate for treating autoimmune and inflammatory disorders.

Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on derivatization strategies to improve these properties while retaining the compound's biological activity.

In conclusion, 1,8,16-triazatetracyclo7.7.0.0^{2,6}.0^{10,15}hexadeca-9,11,13,15-tetraene represents a promising scaffold for drug discovery, with its unique structure and versatile biological activity. Ongoing research is expected to provide deeper insights into its mechanism of action and therapeutic potential, paving the way for its eventual clinical application.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd